molecular formula C12H15BrO2 B1340166 Tert-butyl 3-bromo-4-methylbenzoate CAS No. 160952-57-8

Tert-butyl 3-bromo-4-methylbenzoate

Cat. No.: B1340166
CAS No.: 160952-57-8
M. Wt: 271.15 g/mol
InChI Key: RZOLYFYFBRHPQS-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C₁₂H₁₅BrO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-bromo-4-methylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as esterification and bromination. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . Additionally, this compound can interact with biomolecules through hydrogen bonding and van der Waals forces, influencing the overall reaction kinetics and product formation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of specific kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access . Additionally, the compound can induce conformational changes in proteins, altering their function and stability. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are essential for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic reactions can lead to the formation of metabolites with different biological activities and properties. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions play a critical role in determining the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function within cells. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-bromo-4-methylbenzoate can be synthesized through the esterification of 3-bromo-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 3-amino-4-methylbenzoate, tert-butyl 3-thio-4-methylbenzoate, etc.

    Reduction: Tert-butyl 3-bromo-4-methylbenzyl alcohol.

    Oxidation: Tert-butyl 3-bromo-4-carboxybenzoate.

Scientific Research Applications

Tert-butyl 3-bromo-4-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-3-methylbenzoate
  • Tert-butyl 3-bromo-4-methylphenylacetate
  • Tert-butyl 3-bromo-4-methylbenzamide

Uniqueness

Tert-butyl 3-bromo-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methyl group allows for selective functionalization and modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOLYFYFBRHPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476526
Record name t-butyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160952-57-8
Record name t-butyl 3-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylformamide dimethyl acetal (48 mL, 200 mmol) was added dropwise over 15 min to a suspension of 3-bromo-4-methylbenzoic acid (85%; 10.75 g, 42.5 mmol) in toluene (100 mL) at 70° C. The reaction was stirred at 70-80° C. for an additional 0.5 h, then was cooled, washed sequentially with water and 5% sodium bicarbonate, and dried (sodium sulfate). The mixture was filtered through a pad of silica gel, and the filter pad was washed with toluene. The filtrate was concentrated to afford the title compound (8.0 g, 69%) as a yellow oil. TLC (toluene) Rf 0.68.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-4-methylbenzoic acid (10.75 g, 50 mmol) in dry ether (50 mL) in a glass bomb was cooled to −30° C. and isobutylene gas was bubbled in to give a total reaction volume of approximately 150 mL. Trifluoromethanesulfonic acid (0.22 g, 2.5 mmol) was added dropwise to the stirred mixture, and the bomb was sealed. The reaction was allowed to warm to RT and was stirred for 6 d. The bomb was opened carefully, and 5% sodium bicarbonate (50 mL) was added slowly. The mixture was allowed to stir for 15 min and ether (250 mL) was added. The layers were separated and the organic layer was washed with 5% sodium bicarbonate (2×50 mL) and then with brine (50 mL). Drying (magnesium sulfate) and concentration gave the title compound (12.88 g, 95%) as a yellow oil. TLC Rf 0.68 (toluene); 1H NMR (250 MHz, CDCl3) δ8.13 (d, J=1.7 Hz, 1 H), 7.81 (dd, J=7.9, 1.7 Hz, 1 H), 7.27 (d, J=7.9 Hz, 1 H), 2.44 (s, 3H), 1.59 (s,9 H); IR (CCl4) 1715, 1368, 1297, 1255, 1170, 1123, 1115 cm−1; MS(ES) m/e 273.0 [M+H]+, 271.0 [M+H]+, 214.8 [M+H−C4H8]+.
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods III

Procedure details

2 g of 3-bromo-4-methylbenzoic acid were suspended in 9.4 g of thionyl chloride and stirred at 60° C. for 2 h. The cooled reaction mixture was concentrated under reduced pressure, taken up in 20 ml of acetonitrile, admixed with 887 mg of lithium tert-butoxide and stirred at room temperature for 20 h. For workup, the reaction mixture was admixed with ethyl acetate and water. The organic phase was removed, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography (silica gel; n-heptane) and afforded tert-butyl 3-bromo-4-methylbenzoate. 1H NMR: 8.0, s, 1H; 7.8, d, 1H, 7.5, d, 1H, 2.4, s, 3H, 1.55, s, 9H.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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